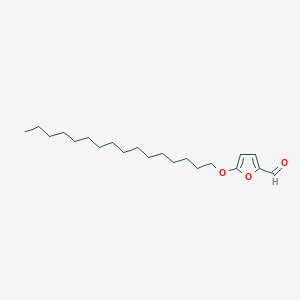
5-(Hexadecyloxy)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexadecyloxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a hexadecyloxy group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hexadecyloxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of furan-2-carbaldehyde with hexadecanol under acidic conditions to introduce the hexadecyloxy group. The reaction typically proceeds as follows:
Starting Materials: Furan-2-carbaldehyde and hexadecanol.
Reaction Conditions: Acidic catalyst (e.g., sulfuric acid) and heating.
Procedure: The furan-2-carbaldehyde is mixed with hexadecanol in the presence of an acidic catalyst and heated to facilitate the alkylation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Hexadecyloxy)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(Hexadecyloxy)furan-2-carboxylic acid.
Reduction: 5-(Hexadecyloxy)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hexadecyloxy)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study biological processes involving furan derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hexadecyloxy)furan-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and hexadecyloxy functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: Lacks the hexadecyloxy group, making it less hydrophobic.
5-(Methoxy)furan-2-carbaldehyde: Contains a methoxy group instead of a hexadecyloxy group, resulting in different physical and chemical properties.
5-(Octadecyloxy)furan-2-carbaldehyde: Contains a longer alkyl chain, which may affect its solubility and reactivity.
Uniqueness
5-(Hexadecyloxy)furan-2-carbaldehyde is unique due to the presence of the hexadecyloxy group, which imparts specific hydrophobic characteristics and influences its reactivity and interactions with other molecules. This makes it a valuable compound for applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
62702-72-1 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-hexadecoxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-17-16-20(19-22)24-21/h16-17,19H,2-15,18H2,1H3 |
InChI Key |
TUNFMZRLKFTFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















